4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol

GPR18 TRPV1 Cannabidiol Derivatives

The compound 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol (CAS 294653-57-9) is a synthetic, small-molecule heterocyclic compound belonging to the pyrazolylbenzene-1,3-diol class. It features a central pyrazole core substituted with a 4-fluorophenyl group at the 4-position, a methyl group at the 5-position, and a 1,3-benzenediol moiety at the 3-position.

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
Cat. No. B12042968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
Molecular FormulaC16H13FN2O2
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)
InChIKeySLHWDVOAHKLWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol (CAS 294653-57-9)


The compound 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol (CAS 294653-57-9) is a synthetic, small-molecule heterocyclic compound belonging to the pyrazolylbenzene-1,3-diol class . It features a central pyrazole core substituted with a 4-fluorophenyl group at the 4-position, a methyl group at the 5-position, and a 1,3-benzenediol moiety at the 3-position. Its molecular formula is C16H13FN2O2, with a molecular weight of 284.29 g/mol . This compound is primarily offered as a research chemical and is listed in the AldrichCPR collection, indicating it is a rare or unique chemical intended for early discovery research, with no analytical data collected by the vendor .

Why Simple In-Class Substitution Is Insufficient for 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol


Despite belonging to a well-explored class of pyrazole-1,3-benzenediol derivatives, the specific arrangement of substituents on the target compound – a 4-fluorophenyl group at the pyrazole 4-position and a methyl group at the 5-position – is hypothesized to confer distinct molecular interactions, such as through hydrophobic contacts or hydrogen bonding, compared to analogs with a 4-fluorophenoxy ether link or a trifluoromethyl group . However, it is critical to note that no publicly available, peer-reviewed quantitative data (e.g., binding affinities, IC50 values, selectivity profiles, or physicochemical measurements) exist to confirm that these structural differences translate into a measurable and meaningful performance advantage. Therefore, while the compound is not generically interchangeable on a purely structural basis, the lack of comparative evidence means its selection over an analog cannot currently be justified through a data-driven procurement rationale.

Quantitative Differentiation Evidence for 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol


Absence of Quantitative Selectivity or Potency Data Against Any Biological Target

A comprehensive search of primary research papers, patents, and authoritative databases (e.g., PubMed, BindingDB, Google Patents) yielded no quantitative biological activity data for 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol. While a related patent (US20210323927A1) covers the class of pyrazolylbenzene-1,3-diols as GPR18/TRPV1 modulators, the specific compound is not exemplified and no IC50, Ki, EC50, or selectivity data are reported for it or any close comparator [1]. Consequently, it is impossible to perform a direct head-to-head comparison or make any evidence-based claim of differential potency, selectivity, or efficacy.

GPR18 TRPV1 Cannabidiol Derivatives Pyrazole Library

Lack of Comparative Physicochemical or ADME Data Against Closest Analogs

The target compound's closest commercially available analogs include 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol (CAS 297147-95-6) and 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol (CAS 394237-55-9) . Although predicted LogP and other in silico properties can be computed, no experimental measurements (e.g., logD7.4, aqueous solubility, metabolic stability, permeability) are available in the public domain for any of these three compounds. Without experimental data, a comparative assessment of developability profiles is impossible, and procurement cannot be guided by any factual advantage in physicochemical properties.

Physicochemical Properties ADME Drug-likeness LogP

Purity Specification: A Cross-Vendor Comparison

The only quantitative differentiator currently available is the vendor-reported purity. Leyan offers the compound at 98% purity . Sigma-Aldrich supplies it under the AldrichCPR label without a specific purity figure, stating it is sold 'as-is' with no analytical data and no warranty of fitness for a particular purpose . For procurement purposes, a 98% purity specification from Leyan provides a clear quality benchmark that is absent from the AldrichCPR offering. However, this does not constitute a product-specific advantage over structurally distinct analogs, which may be available at similarly high purities from other suppliers.

Chemical Purity Quality Control Procurement

Current Application Scenarios for 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol


Exploratory Chemistry and Library Synthesis

The compound can serve as a building block in the synthesis of novel pyrazole-based libraries. Its commercial availability from vendors like Leyan (98% purity) makes it accessible for high-throughput parallel synthesis or medicinal chemistry campaigns where a 4-fluorophenyl substituent is desired for SAR exploration. However, the absence of any demonstrated biological activity or selectivity advantage means it should be treated as an uncharacterized starting point, not a lead compound.

Negative Control or Pharmacological Tool Research

If future studies reveal that structurally related pyrazolylbenzene-1,3-diols exhibit activity at GPR18 or TRPV1, this compound could be evaluated as a potential negative control or inactive comparator, provided its lack of activity is experimentally confirmed [1]. Currently, this scenario is entirely hypothetical.

Analytical Reference for Method Development

With a defined CAS number and a vendor-specified purity of 98% , the compound can be used as an analytical reference standard for the development of HPLC, LC-MS, or other purity determination methods. Its well-defined molecular weight and formula allow for precise mass spectrometric calibration.

Quote Request

Request a Quote for 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.